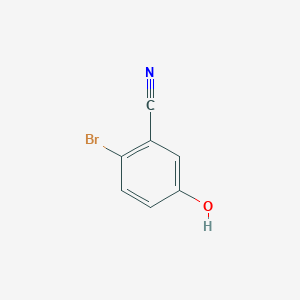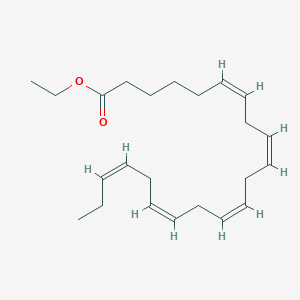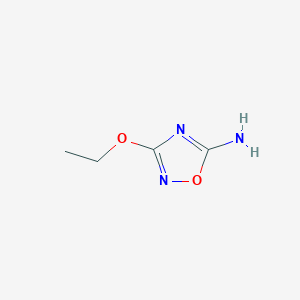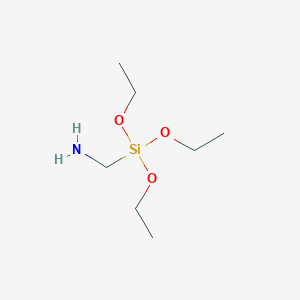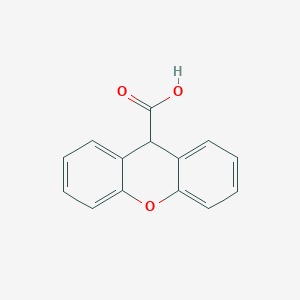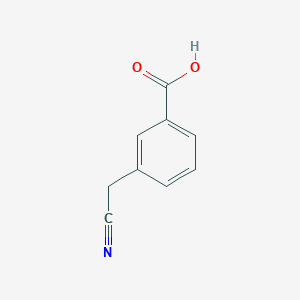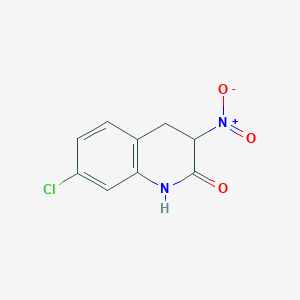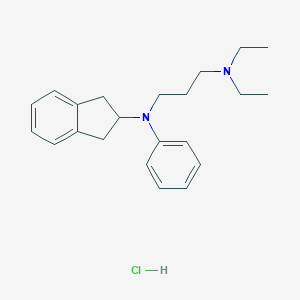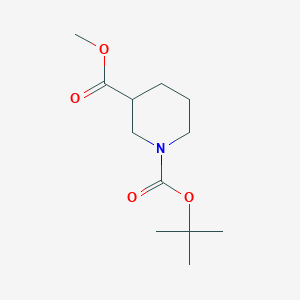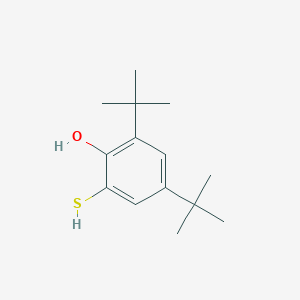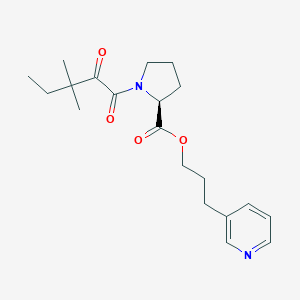
GPI-1046
Übersicht
Beschreibung
GPI-1046 ist ein synthetischer Immunophilin-Ligand, der in verschiedenen Modellen neurodegenerativer Erkrankungen signifikante neuroprotektive Wirkungen gezeigt hat . Es ist ein Analogon von FK506, einem bekannten Immunophilin-Liganden, und es wurde festgestellt, dass es die Blut-Hirn-Schranke leicht durchquert und die Regeneration von Dopaminzellen im zentralen Nervensystem fördert . This compound wurde auch hinsichtlich seines Potenzials zur Verbesserung von HIV-assoziierten peripheren Nervenschäden untersucht .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die Syntheseroute umfasst typischerweise die folgenden Schritte:
Bildung der Kernstruktur: Dies umfasst die Herstellung des Grundgerüsts der Verbindung, das den Pyrrolidinring umfasst.
Einführung funktioneller Gruppen: Verschiedene funktionelle Gruppen werden durch Reaktionen wie Alkylierung, Acylierung und Veresterung in die Kernstruktur eingeführt.
Wissenschaftliche Forschungsanwendungen
GPI-1046 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
HIV-assoziierte Neurotoxizität: This compound hat sich als potenziell geeignet erwiesen, die HIV-assoziierte Neurotoxizität zu reduzieren, indem es Neuronen vor den toxischen Wirkungen von HIV-Proteinen schützt.
Reduktion des Alkoholkonsums:
Nierenerkrankung: This compound wurde hinsichtlich seines Potenzials untersucht, chronisches Nierenversagen durch Induktion von Hypoxie-induzierbaren Transkriptionsfaktoren zu mildern.
Wirkmechanismus
This compound entfaltet seine Wirkungen über verschiedene Mechanismen:
Immunophilin-Bindung: This compound bindet an Immunophiline, die Proteine sind, die an verschiedenen zellulären Prozessen beteiligt sind, einschließlich Protein-Faltung und -Transport.
Upregulation des Glutamattransporters 1: This compound steigert die Expression des Glutamattransporters 1 im präfrontalen Kortex und im Nucleus accumbens core, was zur Reduktion der Ethanol-Aufnahme beiträgt.
Wirkmechanismus
Target of Action
The primary target of GPI-1046 is Peptidyl-prolyl cis-trans isomerase FKBP1A . This protein plays a crucial role in protein folding and cellular signaling .
Mode of Action
This compound is an immunophilin ligand . .
Biochemical Pathways
The compound’s interaction with its targets leads to the upregulation of GLT1, which is involved in the regulation of glutamate levels in the brain . This can have downstream effects on various biochemical pathways, particularly those involving neurotransmission.
Pharmacokinetics
It is known that this compound readily crosses the blood-brain barrier , which is crucial for its effects on the central nervous system.
Result of Action
This compound promotes the regeneration of dopamine (DA) cells in the central nervous system, which is associated with functional recovery in rodent models . It also improves HIV-associated injury of peripheral nerves .
Biochemische Analyse
Biochemical Properties
GPI-1046 has been found to attenuate ethanol intake in part through the upregulation of glutamate transporter 1 (GLT1) in PFC and NAc-core . This suggests that this compound interacts with GLT1, a protein that plays a crucial role in the biochemical reactions involving glutamate, a key neurotransmitter in the brain .
Cellular Effects
This compound has been shown to have potent neuroprotective effects . It partially obliterates Tat-induced oxidative stress in neurons, suggesting that it influences cellular function by modulating oxidative stress pathways . Furthermore, this compound showed inhibition of HIV replication and Tat-mediated long terminal repeat (LTR) activation .
Molecular Mechanism
The molecular mechanism of action of this compound appears to involve its binding to immunophilins, proteins that play a role in protein folding and are receptors for immunosuppressive drugs . This compound, as an immunophilin ligand, binds to these proteins and exerts its effects .
Dosage Effects in Animal Models
It is known that this compound has been used in animal models to study its neuroprotective effects .
Metabolic Pathways
Given its role as an immunophilin ligand, it is likely that it interacts with enzymes and cofactors involved in protein folding and other processes regulated by immunophilins .
Transport and Distribution
It is known that this compound can cross the blood-brain barrier, suggesting that it may be transported into the central nervous system .
Subcellular Localization
Given its neuroprotective effects and ability to cross the blood-brain barrier, it is likely that it localizes to regions of the cell involved in neuroprotection .
Vorbereitungsmethoden
The synthesis of GPI-1046 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the preparation of the basic skeleton of the compound, which includes the pyrrolidine ring.
Functional group introduction: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and esterification.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
GPI-1046 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden. Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid und Lithiumaluminiumhydrid durchgeführt werden.
Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, bei denen Nukleophile bestimmte funktionelle Gruppen am Molekül ersetzen.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation beispielsweise zu hydroxylierten oder Keton-Derivaten führen, während Reduktion zu Alkoholen oder Aminen führen kann.
Vergleich Mit ähnlichen Verbindungen
GPI-1046 ähnelt anderen Immunophilin-Liganden wie FK506 und Rapamycin. Es hat jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:
Zu weiteren ähnlichen Verbindungen gehören Cyclosporin A und verschiedene synthetische Immunophilin-Liganden, die für den Neuroprotektion entwickelt wurden .
Eigenschaften
IUPAC Name |
3-pyridin-3-ylpropyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-4-20(2,3)17(23)18(24)22-12-6-10-16(22)19(25)26-13-7-9-15-8-5-11-21-14-15/h5,8,11,14,16H,4,6-7,9-10,12-13H2,1-3H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAHHWOPVDDWHD-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCC1C(=O)OCCCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)C(=O)N1CCC[C@H]1C(=O)OCCCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332191 | |
| Record name | gpi-1046 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186452-09-5 | |
| Record name | gpi-1046 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



